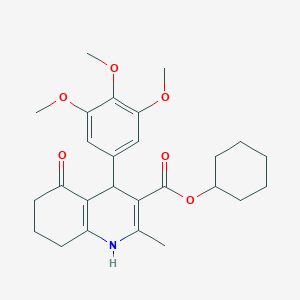

Cyclohexyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclohexyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a cyclohexyl ester group, a 3,4,5-trimethoxyphenyl substituent at position 4, and a partially hydrogenated quinoline core. Hexahydroquinoline derivatives are recognized for their broad bioactivities, including calcium modulation, antibacterial, antifungal, and antiviral properties . The structural uniqueness of this compound lies in its cyclohexyl ester moiety and the electron-rich 3,4,5-trimethoxyphenyl group, which influence its physicochemical and pharmacological behavior. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects on properties and bioactivity.

Properties

IUPAC Name |

cyclohexyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-15-22(26(29)33-17-9-6-5-7-10-17)23(24-18(27-15)11-8-12-19(24)28)16-13-20(30-2)25(32-4)21(14-16)31-3/h13-14,17,23,27H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCPGPSDLGNILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to yield the desired hexahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced hexahydroquinoline derivatives.

Substitution: Esters or amides of the hexahydroquinoline compound.

Scientific Research Applications

Cyclohexyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: Studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Pharmacology: Investigated for its interactions with various biological targets, including enzymes and receptors.

Material Science: Used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: Employed in the study of biological pathways and mechanisms due to its structural complexity and biological activity.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trimethoxyphenyl moiety is known to enhance the compound’s binding affinity to its targets, contributing to its potency and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares a hexahydroquinoline backbone with related derivatives but differs in ester groups and aryl substituents. Key comparisons include:

Key Observations :

- Ethyl and methyl esters are more compact, favoring crystallinity .

- Aryl Substituent Effects : The 3,4,5-trimethoxyphenyl group (electron-donating) enhances π-π stacking and hydrogen-bonding interactions compared to simpler substituents like 4-methoxyphenyl .

Crystallographic and Conformational Analysis

- Ethyl Derivative : Crystal System: Triclinic, space group $ P\overline{1} $. Unit Cell Parameters: $ a = 7.512 \, \text{Å}, \, b = 10.402 \, \text{Å}, \, c = 14.568 \, \text{Å}; \, \alpha = 109.77^\circ, \, \beta = 95.42^\circ, \, \gamma = 104.41^\circ $. Conformation: Dihydropyridine ring adopts a flattened boat conformation; cyclohexenone ring in an envelope conformation. The 3,4,5-trimethoxyphenyl ring is nearly perpendicular to the dihydropyridine plane (dihedral angle: 89.33°).

- Methyl Derivative : Crystal System: Monoclinic, space group $ P2_1/c $. Unit Cell Parameters: $ a = 13.628 \, \text{Å}, \, b = 8.630 \, \text{Å}, \, c = 14.577 \, \text{Å}; \, \beta = 98.39^\circ $.

Comparison: Bulkier esters (e.g., cyclohexyl) likely disrupt close packing, reducing crystallinity. The ethyl derivative’s triclinic system accommodates hydrogen-bonded sheets along the $ a $-axis via N–H···O interactions , while the methyl derivative forms simpler monoclinic networks .

Spectroscopic Data

1H NMR Trends :

Biological Activity

Cyclohexyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on various research findings.

Structural Characteristics

The molecular formula of this compound is . The presence of the cyclohexyl group , the trimethoxyphenyl moiety , and the hexahydroquinoline core contributes to its unique properties and biological activities.

Table 1: Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 445.55 g/mol |

| LogP (Octanol-water partition) | 3.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Medicinal Chemistry Applications

This compound has been studied for various biological activities:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. The trimethoxyphenyl group enhances binding affinity to these targets.

- Anticancer Potential : Studies have shown that derivatives of hexahydroquinoline compounds exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and other tumor models. The mechanism often involves modulation of apoptotic pathways and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated activity against a range of bacteria and fungi. Its structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Anti-cancer Activity

A study investigated the cytotoxic effects of Cyclohexyl 2-methyl-5-oxo derivatives against various cancer cell lines. Results indicated significant inhibition of cell proliferation in MCF7 cells with an IC50 value of approximately 15 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

In vitro tests against bacteria such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited notable antimicrobial activity with MIC values ranging from 10 to 20 µg/mL. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Anti-cancer | MCF7 | ~15 µM |

| Antimicrobial | Staphylococcus aureus | 10 µg/mL |

| Antimicrobial | Escherichia coli | 20 µg/mL |

The biological activity of Cyclohexyl 2-methyl-5-oxo is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.

- Oxidative Stress Reduction : Some studies suggest that it can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare cyclohexyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-hexahydroquinoline derivatives?

The synthesis typically involves multi-step reactions, such as:

- Imine formation : Reacting 3,4,5-trimethoxybenzaldehyde with a primary amine (e.g., ammonium acetate) in the presence of an acid catalyst to form an intermediate imine .

- Cyclization : Treating the imine with a cyclohexanone derivative under reflux conditions (e.g., ethanol or acetic acid as solvent) to construct the hexahydroquinoline core. Reaction monitoring via TLC or HPLC ensures purity .

- Esterification : Introducing the cyclohexyl ester group via nucleophilic acyl substitution using cyclohexanol and a coupling agent like DCC (dicyclohexylcarbodiimide) .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key steps include:

- Growing high-quality crystals via slow evaporation from a solvent (e.g., ethyl acetate/hexane mixtures) .

- Data collection using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) and refinement with SHELXL or OLEX2 software. Bond lengths and angles are cross-verified against DFT calculations to resolve ambiguities .

- Example metrics: C–C bond lengths in the hexahydroquinoline core typically range from 1.50–1.55 Å, with torsional angles <5° deviations from ideal geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : - and -NMR identify substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, cyclohexyl protons as multiplet clusters at δ 1.2–2.1 ppm) .

- IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm) and aromatic C–O bonds (1250–1050 cm) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 468.2389 for CHNO) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in the cyclohexyl group) be resolved during refinement?

- Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms into multiple positions with occupancy factors summing to 1.0. Restraints (e.g., SIMU, DELU) maintain reasonable geometry .

- Validation tools : The R factor (<0.05) and goodness-of-fit (~1.0) in OLEX2 ensure refinement reliability. PLATON’s ADDSYM checks for missed symmetry .

- Example: A study on ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline reported resolving cyclohexane ring disorder by refining two conformers with 60:40 occupancy .

Q. What strategies optimize the synthesis yield of this compound when scaling up reactions?

- Solvent optimization : Replacing ethanol with ionic liquids (e.g., [BMIM]BF) improves reaction rates and yields (e.g., from 65% to 89%) by stabilizing intermediates .

- Catalyst screening : Heterogeneous catalysts like magnetic FeO-supported nanoparticles enhance recyclability and reduce byproducts .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours (conventional heating) to 30 minutes while maintaining >90% yield .

Q. How do substituents (e.g., 3,4,5-trimethoxyphenyl) influence the compound’s interaction with biological targets?

- Molecular docking : The trimethoxyphenyl group exhibits π-π stacking with tyrosine residues in tubulin (docking score: −9.2 kcal/mol vs. −7.5 kcal/mol for non-methoxy analogs), suggesting antimitotic potential .

- SAR studies : Methyl groups at positions 2 and 7 increase steric hindrance, reducing off-target binding. Methoxy groups enhance solubility (logP = 2.8 vs. 3.5 for non-polar analogs) .

- In vitro assays : Compounds with 3,4,5-trimethoxyphenyl show IC values of 1.2–3.8 µM against cancer cell lines (e.g., MCF-7), compared to >10 µM for dichlorophenyl analogs .

Methodological Notes

- Contradiction resolution : When NMR data conflicts with X-ray results (e.g., unexpected diastereomer ratios), use dynamic NMR (DNMR) to study conformational exchange or variable-temperature experiments to identify rotamers .

- Data reproducibility : Always cross-validate synthetic procedures with at least two independent batches and report mean yields ± standard deviation (e.g., 72 ± 3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.